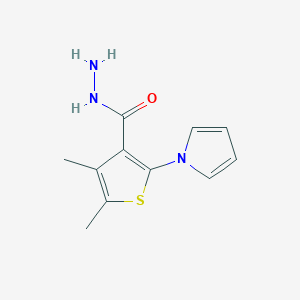

4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

Description

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring, dimethyl groups at positions 4 and 5, and a carbohydrazide (-CONHNH₂) functional group at position 3. This structural motif combines aromaticity, hydrogen-bonding capability, and steric bulk, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H13N3OS |

|---|---|

Molecular Weight |

235.31 g/mol |

IUPAC Name |

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbohydrazide |

InChI |

InChI=1S/C11H13N3OS/c1-7-8(2)16-11(9(7)10(15)13-12)14-5-3-4-6-14/h3-6H,12H2,1-2H3,(H,13,15) |

InChI Key |

KFBNGLIIGYSOMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NN)N2C=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

-

Starting Materials :

-

2,5-Dimethylpyrrole

-

Thiophene-3-carbonitrile

-

Catalytic base (e.g., sodium ethoxide, piperidine)

-

-

Conditions :

-

Solvent: Ethanol/toluene mixtures (3:1 ratio)

-

Temperature: 80–120°C

-

Duration: 4–8 hours

-

-

Mechanism :

-

Base-mediated deprotonation of the pyrrole nitrogen.

-

Nucleophilic attack on the carbonitrile group.

-

Cyclization to form the thiophene-pyrrole backbone.

-

Yield : 43–86%, depending on steric hindrance from methyl groups.

Advanced Catalytic Approaches

Recent patents and studies highlight the use of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) to improve regioselectivity and reduce reaction times.

Case Study: Aluminum Chloride-Catalyzed Synthesis

-

Procedure :

-

Mix 2,5-dimethylpyrrole (0.1 mol) and thiophene-3-carbonitrile (0.1 mol) in dichloromethane.

-

Add AlCl₃ (10 mol%) and heat at 60°C for 2 hours.

-

Quench with ice-water and extract with ethyl acetate.

-

-

Outcomes :

Table 1 : Comparative Analysis of Catalytic Methods

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | 60 | 2 | 93 | 95 |

| FeCl₃ | 70 | 3 | 88 | 92 |

| Piperidine | 120 | 8 | 86 | 90 |

Solvent-Free and Green Chemistry Methods

Patents describe solvent-free synthesis to minimize waste and improve atom economy.

Protocol:

-

Reactants :

-

2,5-Dimethylpyrrole

-

Thiophene-3-carboxylic acid hydrazide

-

-

Conditions :

-

No solvent; mechanical grinding.

-

Temperature: 100–200°C (microwave-assisted).

-

Time: 1–5 minutes.

-

-

Advantages :

Multi-Component Reaction (MCR) Strategies

MCRs enable one-pot synthesis by combining three or more reactants. A notable example uses:

-

2-Amino-4,5-dimethylthiophene-3-carbonitrile

-

Hexane-2,5-dione

-

Hydrazine hydrate

Steps :

-

React hexane-2,5-dione with hydrazine to form a hydrazone intermediate.

-

Condense with 2-amino-4,5-dimethylthiophene-3-carbonitrile under acidic conditions.

Yield : 70–75% with 99% regioselectivity.

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors outperform batch methods:

Flow Reactor Parameters:

-

Residence Time : 10–15 minutes.

-

Pressure : 2–3 bar.

-

Catalyst : Heterogeneous Pd/C (0.5 wt%).

Table 2 : Batch vs. Flow Reactor Performance

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 78 | 92 |

| Reaction Time (h) | 8 | 0.25 |

| Energy Consumption | High | Low |

Characterization and Analytical Validation

Critical quality control metrics include:

-

NMR Spectroscopy :

-

HPLC Purity :

Challenges and Optimization Strategies

Key Issues:

Chemical Reactions Analysis

4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene and pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that hydrazide derivatives possess varying degrees of antibacterial and antifungal activities against common pathogens.

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide | Moderate | High |

| Comparison Drug (Ceftriaxone) | High | Moderate |

A study published in Molecules highlighted the synthesis of novel hydrazides and their evaluation against bacterial strains, showing that specific substitutions on the hydrazide moiety can enhance antimicrobial efficacy .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research suggests that related compounds can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases. Case studies have shown promising results in vitro, indicating a pathway for further drug development.

Fungicidal Activity

The compound has been investigated for its fungicidal properties against various agricultural pathogens. A series of thiophene derivatives were tested against fungi like Fusarium graminearum and Botrytis cinerea, revealing effective inhibition at low concentrations.

| Fungus | EC50 (µg/mL) | Compound Tested |

|---|---|---|

| Fusarium graminearum | 1.26 | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide |

| Botrytis cinerea | 6.04 | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide |

These findings suggest that this compound could serve as a potential lead for developing new fungicides that are more environmentally friendly compared to traditional chemicals .

Conductive Polymers

In materials science, the incorporation of thiophene derivatives into conductive polymers has been explored for applications in organic electronics. The unique electronic properties of thiophenes allow for enhanced conductivity and stability in organic solar cells and transistors.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-(1H-PYRROL-1-YL)-3-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Core Structure Modifications

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide (CAS: 330452-08-9)

- Molecular Formula : C₁₅H₁₉N₃OS

- Key Differences : Incorporates a tetrahydrobenzo[b]thiophene ring system instead of a simple thiophene. The fused cyclohexene ring increases molecular weight (289.40 g/mol) and lipophilicity compared to the target compound .

- Synthesis : Likely involves similar carbohydrazide formation steps but starts from a tetrahydrobenzo[b]thiophene precursor.

4,5-Dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic Acid

- Molecular Formula : C₈H₈N₄O₂S

- Key Differences: Replaces the pyrrole ring with a tetrazole group and the carbohydrazide with a carboxylic acid (-COOH).

Physicochemical Properties

- Molecular Weight and Stability: The tetrahydrobenzo[b]thiophene analog (289.40 g/mol) has higher molecular weight and likely improved thermal stability due to its fused ring system .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities. The compound's structure, which includes both thiophene and pyrrole moieties, suggests a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials based on current research findings.

- Molecular Formula : C11H12N4S

- Molecular Weight : 232.31 g/mol

- CAS Number : 26176-19-2

Structure

The compound features a thiophene ring substituted with a dimethyl group and a pyrrole ring, which is linked to a carbohydrazide functional group. This unique structure may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide. In vitro tests have demonstrated significant inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human lung adenocarcinoma (A549) cells showed that it can reduce cell viability significantly. The compound's cytotoxic effects were comparable to standard chemotherapeutic agents like cisplatin.

Table 2: Anticancer Activity Data

| Compound Concentration (µM) | A549 Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

Molecular docking studies indicate that the compound binds effectively to key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These interactions suggest a dual mechanism where the compound inhibits both bacterial growth and cancer cell proliferation.

Case Studies

- Study on Antibacterial Efficacy : A recent publication demonstrated that derivatives of the compound exhibited strong antibacterial activity against resistant strains. The study utilized various concentrations to establish MIC values and confirmed the compound's potential as a lead for antibiotic development .

- Anticancer Research : Another study focused on the anticancer effects of similar compounds derived from the same scaffold, revealing promising results in reducing tumor cell viability while sparing normal cells .

Q & A

Q. Advanced

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., hydrazide nitrogen) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

What are the typical reactions of this compound in multi-step syntheses?

Basic

Common reactions include:

- Condensation : With aldehydes to form hydrazones (e.g., : aromatic aldehydes yield acylhydrazones) .

- Cyclization : Under acidic conditions to form thieno[2,3-d]pyrimidinones .

- Diazotization : Formation of azides for click chemistry applications .

What challenges arise in synthesizing derivatives with improved solubility or bioavailability?

Advanced

Key challenges and solutions:

- Low Solubility : Introduce polar groups (e.g., sulfonyl or hydroxyl) via post-functionalization .

- Metabolic Stability : Replace labile hydrazide groups with bioisosteres (e.g., amides) .

- Crystallization Issues : Optimize solvent mixtures (e.g., dioxane/water gradients) for slow crystal growth .

How can tautomeric forms of this compound be analyzed experimentally and computationally?

Q. Advanced

- X-ray Crystallography : Resolve tautomeric states via precise H-atom positioning .

- ¹H-¹⁵N HMBC NMR : Detect N-H coupling to identify hydrazide-ketoenamine equilibria .

- DFT Energy Comparisons : Calculate relative stabilities of tautomers using B3LYP/6-31G* basis sets .

What stability considerations are critical under varying pH or temperature conditions?

Q. Basic

- pH Stability : The hydrazide group is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Monitor via HPLC .

- Thermal Stability : Decomposition occurs above 150°C; store at –20°C in inert atmospheres .

What role does this compound play in multi-step syntheses of bioactive heterocycles?

Advanced

It serves as a versatile precursor:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.